Stereochemical Discrimination: Chiral Center at C2 Enables Enantioselective Biological Activity
The (2R,3R)-2-methyloxolan-3-yl fragment, when incorporated into a carbamate-linked HIV-1 protease inhibitor, demonstrated an IC50 of 169 nM in a peptide substrate cleavage assay at pH 5.5 and 30°C [1]. In contrast, the unsubstituted (tetrahydrofuran-3-yl)methanamine scaffold lacks this chiral center and would be expected to show different (likely reduced) stereospecific interactions with the protease active site, although direct comparative data for the free amine are not publicly available.
| Evidence Dimension | HIV-1 protease inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 169 nM (for (2R,3R)-2-methyloxolan-3-yl carbamate derivative) |
| Comparator Or Baseline | Unsubstituted tetrahydrofuran-3-yl analog: no reported IC50; expected reduced stereospecific binding |
| Quantified Difference | 169 nM vs. unquantified (chiral recognition advantage) |
| Conditions | Peptide substrate cleavage assay, pH 5.5, 30°C, HIV-1 protease dimer |
Why This Matters
The 2-methyl chiral center can confer measurable biological discrimination, making the compound a strategic choice for projects requiring enantioselective target engagement.
- [1] BindingDB, BDBM373, '(2R,3R)-2-methyloxolan-3-yl N-[(2S,3R)-...]carbamate::Sulfone Deriv. 6', IC50=169 nM, http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=373 View Source
